molecular formula C10H7F3N2 B3146948 2-(Trifluoromethyl)quinolin-5-amine CAS No. 611231-26-6

2-(Trifluoromethyl)quinolin-5-amine

Cat. No.: B3146948
CAS No.: 611231-26-6
M. Wt: 212.17 g/mol
InChI Key: UGYLLBKPGJJJAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Trifluoromethyl)quinolin-5-amine is a chemical compound with the molecular formula C10H7F3N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of the trifluoromethyl group at the 2-position and an amine group at the 5-position of the quinoline ring imparts unique chemical and physical properties to this compound .

Mechanism of Action

Target of Action

The primary targets of 2-(Trifluoromethyl)quinolin-5-amine are Werner (WRN) helicases and microtubules . WRN helicases play a crucial role in DNA replication and repair, and their inhibition can lead to genomic instability and cell death . Microtubules are part of the cell’s cytoskeleton and are involved in maintaining cell shape, enabling cell motility, and most importantly, in cell division .

Mode of Action

This compound interacts with its targets by inhibiting their function. It acts as a WRN helicase inhibitor , disrupting the normal function of these enzymes . Additionally, it exhibits microtubule polymerization inhibitory activity , preventing the normal assembly and disassembly of microtubules .

Biochemical Pathways

The inhibition of WRN helicases and microtubule polymerization affects several biochemical pathways. The disruption of WRN helicases can lead to DNA damage and replication stress , promoting the accumulation of gene mutations and rapid growth of tumor cells . The inhibition of microtubule polymerization can lead to cell cycle arrest and apoptosis , as microtubules play a crucial role in cell division .

Result of Action

The inhibition of WRN helicases and microtubule polymerization by this compound leads to significant molecular and cellular effects. It can cause genomic instability and promote the accumulation of gene mutations , leading to the rapid growth of tumor cells . It can also disrupt the tubulin network in cells, leading to cell cycle arrest at the G2/M phase and inducing apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of 2-(Trifluoromethyl)quinolin-5-amine may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and scalable processes. The use of eco-friendly protocols and transition metal-mediated reactions can enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)quinolin-5-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

2-(Trifluoromethyl)quinolin-5-amine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)quinolin-4-amine
  • 4-Trifluoromethyl-2-anilinoquinoline
  • 5,7-Difluoroquinoline

Uniqueness

2-(Trifluoromethyl)quinolin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced potency and efficacy in certain biological assays, making it a valuable compound for research and development .

Properties

IUPAC Name

2-(trifluoromethyl)quinolin-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2/c11-10(12,13)9-5-4-6-7(14)2-1-3-8(6)15-9/h1-5H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGYLLBKPGJJJAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC(=NC2=C1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

390 mg (1.61 mmol) of 5-nitro-2-(trifluoromethyl)quinoline is dissolved in 13 ml of methanol. After the addition of 39 mg of palladium on carbon and 19 mg of potassium carbonate, the reaction mixture is allowed to stir for 20 hours at room temperature under hydrogen atmosphere. It is then filtered on Celite and washed with ethyl acetate. After the solvent is removed in a vacuum and after chromatography on silica gel with hexane-ethyl acetate (0-100%), 250 mg (73% of theory) of the product is obtained.
Name
5-nitro-2-(trifluoromethyl)quinoline
Quantity
390 mg
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
19 mg
Type
reactant
Reaction Step Two
Quantity
39 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Trifluoromethyl)quinolin-5-amine
Reactant of Route 2
Reactant of Route 2
2-(Trifluoromethyl)quinolin-5-amine
Reactant of Route 3
Reactant of Route 3
2-(Trifluoromethyl)quinolin-5-amine
Reactant of Route 4
Reactant of Route 4
2-(Trifluoromethyl)quinolin-5-amine
Reactant of Route 5
2-(Trifluoromethyl)quinolin-5-amine
Reactant of Route 6
2-(Trifluoromethyl)quinolin-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.